16-Fold Increased Sensitivity in Down Syndrome AML Cells
In vitro drug resistance profiling demonstrates that leukemic cells from children with Down syndrome (DS) acute myeloid leukemia (AML) are significantly more sensitive to amsacrine compared to non-DS AML cells. The median sensitivity difference was 16-fold for amsacrine, which is substantially higher than the 9-fold difference observed for mitoxantrone and the 2- to 7-fold difference observed for anthracyclines in the same study [1].
| Evidence Dimension | Median Fold Increase in In Vitro Drug Sensitivity of DS AML Cells vs. Non-DS AML Cells |
|---|---|
| Target Compound Data | 16-fold |
| Comparator Or Baseline | Mitoxantrone (9-fold); Anthracyclines (2-7-fold); Etoposide (20-fold) |
| Quantified Difference | 16-fold for Amsacrine vs. 9-fold for Mitoxantrone |
| Conditions | In vitro drug resistance profiling of leukemic cells from 13 DS AML and 9 DS ALL patients compared with 151 non-DS AML and 430 non-DS BCP-ALL patients |
Why This Matters
This data justifies the selection of amsacrine over other topoisomerase II inhibitors in research focused on DS-associated AML, where its heightened efficacy is a distinct biological advantage.
- [1] Zwaan CM, et al. Different drug sensitivity profiles of acute myeloid and lymphoblastic leukemia and normal peripheral blood mononuclear cells in children with and without Down syndrome. Blood. 2002 Jan 1;99(1):245-51. View Source
